4-(Benzyloxy)-7-methyl-1H-indole CAS number and physicochemical properties
4-(Benzyloxy)-7-methyl-1H-indole CAS number and physicochemical properties
Title: 4-(Benzyloxy)-7-methyl-1H-indole (CAS 19499-90-2): Physicochemical Profiling, Synthetic Methodologies, and Applications in Serotonergic Drug Discovery
Executive Summary The indole scaffold is a cornerstone of medicinal chemistry. Among its functionalized derivatives, 4-(Benzyloxy)-7-methyl-1H-indole (CAS 19499-90-2) emerges as a highly specialized building block. The strategic placement of a benzyloxy ether at the C4 position and a methyl group at the C7 position provides a unique combination of synthetic versatility and pharmacological targeting. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, validated synthetic protocols, and its critical role in the development of next-generation serotonin (5-HT) receptor modulators.
Physicochemical Profiling and Structural Identity
Quantitative data establishing the chemical identity and physical parameters of 4-(Benzyloxy)-7-methyl-1H-indole is summarized in Table 1[1][2][3].
Table 1: Physicochemical Properties of 4-(Benzyloxy)-7-methyl-1H-indole
| Property | Value |
| CAS Number | 19499-90-2 |
| IUPAC Name | 4-(benzyloxy)-7-methyl-1H-indole |
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.30 g/mol |
| SMILES String | CC1=CC=C(OCC2=CC=CC=C2)C3=C1NC=C3 |
| Purity (Commercial) | ≥ 95% to 99% (HPLC) |
| Physical Appearance | Solid / Yellowish crystalline powder |
| Storage Conditions | 0–8 °C, inert atmosphere, protected from light |
Structural and Mechanistic Insights: The Rationale for C4/C7 Functionalization
In rational drug design, every atomic substitution must serve a functional purpose. The architecture of 4-(Benzyloxy)-7-methyl-1H-indole is engineered for both synthetic downstreaming and pharmacodynamic precision.
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The C4-Benzyloxy Group (Synthetic Shielding & Pharmacophore Precursor): The C4 position of the indole ring is critical for hydrogen bonding within the orthosteric pocket of 5-HT receptors, as evidenced by naturally occurring psychoactive compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine). However, a free hydroxyl group at C4 is highly susceptible to oxidation and interferes with electrophilic aromatic substitutions or Grignard reactions during upstream synthesis. The benzyl ether acts as a robust protecting group that withstands harsh basic and nucleophilic conditions, yet can be cleanly cleaved via catalytic hydrogenolysis to reveal the bioactive 4-OH pharmacophore[4].
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The C7-Methyl Group (Steric Modulation & Metabolic Stability): The C7 position sits adjacent to the indole nitrogen. Introducing a methyl group here creates a steric boundary that restricts the rotational degrees of freedom when the molecule enters a receptor binding pocket. Pharmacological studies on indole derivatives indicate that C7-alkylation significantly enhances binding affinity and selectivity for 5-HT2C and 5-HT7 receptors while sterically hindering interactions with the 5-HT2A receptor (which is primarily responsible for hallucinogenic off-target effects)[5][6][7]. Furthermore, the C7-methyl group blocks cytochrome P450-mediated oxidation at this site, drastically improving the pharmacokinetic half-life of the resulting drug candidate.
Experimental Methodologies: Validated Synthetic Workflows
To ensure reproducibility, the following protocols describe the de novo synthesis of the indole core and its subsequent deprotection. These methods are designed as self-validating systems, incorporating strict in-process controls.
Protocol A: Synthesis via the Bartoli Indole Reaction The Bartoli synthesis is the optimal route for generating 7-substituted indoles from ortho-substituted nitroarenes.
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Causality & Rationale: Traditional Fischer indole synthesis often fails or yields poor regioselectivity for 7-substituted indoles. The Bartoli reaction utilizes vinylmagnesium bromide to attack the nitro group, driving a sigmatropic rearrangement that perfectly constructs the indole pyrrole ring.
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Step-by-Step Procedure:
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Preparation: Dissolve 10.0 mmol of 1-(benzyloxy)-4-methyl-2-nitrobenzene in 50 mL of anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
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Temperature Control: Cool the reaction flask to -40 °C using a dry ice/acetonitrile bath. (Causality: Temperatures above -20 °C lead to unwanted polymerization of the Grignard reagent and degradation of the delicate nitroso intermediate).
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Grignard Addition: Dropwise add 30.0 mmol (3.0 equivalents) of vinylmagnesium bromide (1.0 M in THF) over 30 minutes. (Causality: Exactly 3 equivalents are required. The first equivalent attacks the nitro oxygen, the second attacks the remaining oxygen to form a nitroso intermediate, and the third attacks the nitroso nitrogen to initiate the[3,3]-sigmatropic rearrangement).
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Reaction Monitoring: Stir for 1 hour at -40 °C. Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the bright yellow nitroarene spot validates reaction completion.
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Quenching & Workup: Pour the cold mixture rapidly into 100 mL of saturated aqueous NH4Cl. (Causality: Saturated NH4Cl safely quenches excess Grignard reagent without over-protonating the indole nitrogen, which could lead to degradation). Extract with EtOAc (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography to yield 4-(Benzyloxy)-7-methyl-1H-indole as a yellowish solid.
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Protocol B: Catalytic Hydrogenolysis (Deprotection to 4-Hydroxy-7-methyl-1H-indole)
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Step-by-Step Procedure:
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Dissolve 5.0 mmol of 4-(Benzyloxy)-7-methyl-1H-indole in 30 mL of anhydrous methanol.
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Carefully add 10% Pd/C (0.1 equivalents by weight) under a nitrogen blanket. (Causality: The nitrogen blanket prevents the dry, highly reactive Pd/C from igniting the volatile methanol vapors).
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Evacuate the flask and backfill with H2 gas via a balloon. Stir at room temperature for 4-6 hours.
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Validation: Monitor by TLC. The product (4-hydroxy derivative) will have a significantly lower Rf value due to increased polarity and hydrogen bonding capabilities.
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst, wash with methanol, and concentrate to yield the bioactive 4-hydroxy-7-methyl-1H-indole[4].
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Visualizations of Workflows and Pathways
Synthetic workflow from nitrobenzene precursor to the bioactive 4-hydroxy-7-methylindole scaffold.
Pharmacological pathway illustrating how C7-methylation drives 5-HT receptor selectivity.
Applications in Drug Development
The translation of 4-(Benzyloxy)-7-methyl-1H-indole from a chemical intermediate to a clinical asset is primarily seen in neuropharmacology. By utilizing this compound as a starting material, medicinal chemists can synthesize 7-methylated analogs of psilocybin and other tryptamines[4]. The presence of the 7-methyl group alters the binding thermodynamics within the 5-HT receptor family. Specifically, it has been documented that indole derivatives with methyl substitutions at the 6 or 7 positions exhibit potent agonism or antagonism at 5-HT2C and 5-HT7 receptors[5][6][7]. These receptors are critical targets for treating obesity, schizophrenia, and major depressive disorder. By reducing affinity for the 5-HT2A receptor, researchers can decouple the therapeutic benefits of neuroplasticity from unwanted hallucinogenic effects, creating safer, highly targeted psychiatric medications.
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- 3. chemimpex.com [chemimpex.com]
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